N-[(5-isobutyl-3-isoxazolyl)methyl]-3-propyl-1H-pyrazole-5-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to N-[(5-isobutyl-3-isoxazolyl)methyl]-3-propyl-1H-pyrazole-5-carboxamide involves multi-step chemical processes. For instance, Martins et al. (2002) described the one-pot synthesis of 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles from 3-methyl isoxazole-5-carboxylic acid, indicating a methodology that could be adapted for the synthesis of related compounds (Martins et al., 2002).
Molecular Structure Analysis
The molecular structure of pyrazole and isoxazole derivatives has been extensively studied, providing insights into their conformation and reactivity. For example, Kumara et al. (2018) performed structural elucidation of a novel pyrazole derivative, highlighting the importance of NMR, mass spectra, and X-ray crystallography in understanding the molecular geometry and electronic structure of such compounds (Kumara et al., 2018).
Chemical Reactions and Properties
Pyrazole and isoxazole rings are known for their versatility in chemical reactions. The presence of these rings in a compound like this compound suggests potential reactivity towards nucleophilic substitution, cycloaddition, and other types of chemical transformations. The study by McLaughlin et al. (2016) on the synthesis and characterization of similar compounds provides an example of the types of chemical reactions these molecules can undergo (McLaughlin et al., 2016).
Physical Properties Analysis
The physical properties of compounds containing pyrazole and isoxazole rings, such as solubility, melting point, and stability, are crucial for their practical applications. The thermal and optical properties of a related pyrazole derivative were analyzed by Kumara et al. (2018), demonstrating the compound's thermal stability and potential optical applications (Kumara et al., 2018).
Chemical Properties Analysis
The chemical properties of this compound, such as acidity/basicity, reactivity with various reagents, and potential for forming derivatives, can be inferred from studies on similar molecules. Research by Hafez et al. (2013) on the synthesis and in vitro antitumor activities of some pyrazolopyrimidines offers insights into the reactivity and functionalization of pyrazole derivatives (Hafez et al., 2013).
properties
IUPAC Name |
N-[[5-(2-methylpropyl)-1,2-oxazol-3-yl]methyl]-5-propyl-1H-pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O2/c1-4-5-11-8-14(18-17-11)15(20)16-9-12-7-13(21-19-12)6-10(2)3/h7-8,10H,4-6,9H2,1-3H3,(H,16,20)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFYDHKCRYOEMJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NN1)C(=O)NCC2=NOC(=C2)CC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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